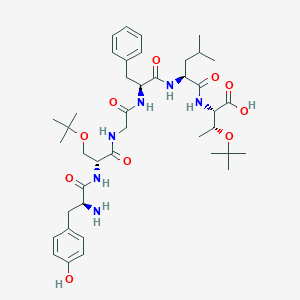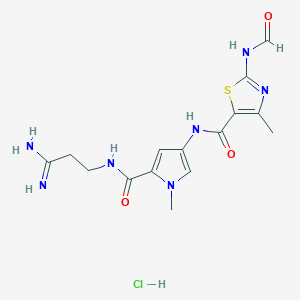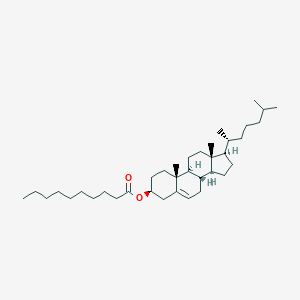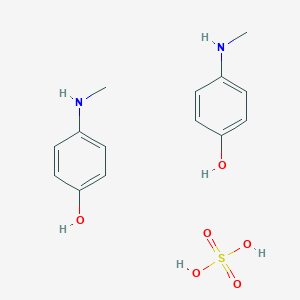
4-(1-(2-Fluoro-4-biphenyl)ethyl)-2-methylaminothiazole
Vue d'ensemble
Description
4-(1-(2-Fluoro-4-biphenyl)ethyl)-2-methylaminothiazole is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. It is a thiazole derivative that has been synthesized using various methods and studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
Mécanisme D'action
The mechanism of action of 4-(1-(2-Fluoro-4-biphenyl)ethyl)-2-methylaminothiazole is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. It may also induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
Studies have shown that 4-(1-(2-Fluoro-4-biphenyl)ethyl)-2-methylaminothiazole can induce cell cycle arrest and inhibit cancer cell growth. It has also been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. Additionally, it has been shown to have neuroprotective effects and can protect against oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(1-(2-Fluoro-4-biphenyl)ethyl)-2-methylaminothiazole is its potential as a novel anticancer agent. It has been shown to exhibit significant activity against various cancer cell lines, making it a promising candidate for further research. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 4-(1-(2-Fluoro-4-biphenyl)ethyl)-2-methylaminothiazole. One area of interest is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of various diseases. Other future directions include the investigation of its pharmacokinetic properties and the development of more soluble derivatives for in vivo studies.
Conclusion:
In conclusion, 4-(1-(2-Fluoro-4-biphenyl)ethyl)-2-methylaminothiazole is a synthetic compound that has shown promising potential in the field of pharmacology. It has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. Further research is needed to fully understand the potential applications of this compound and to develop more efficient synthesis methods and more soluble derivatives for in vivo studies.
Applications De Recherche Scientifique
4-(1-(2-Fluoro-4-biphenyl)ethyl)-2-methylaminothiazole has been studied extensively for its potential applications in the field of pharmacology. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have antifungal and antibacterial properties.
Propriétés
Numéro CAS |
113759-19-6 |
|---|---|
Nom du produit |
4-(1-(2-Fluoro-4-biphenyl)ethyl)-2-methylaminothiazole |
Formule moléculaire |
C18H17FN2S |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
4-[1-(3-fluoro-4-phenylphenyl)ethyl]-N-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C18H17FN2S/c1-12(17-11-22-18(20-2)21-17)14-8-9-15(16(19)10-14)13-6-4-3-5-7-13/h3-12H,1-2H3,(H,20,21) |
Clé InChI |
ZTFDMDJGJVUYQE-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C3=CSC(=N3)NC |
SMILES canonique |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C3=CSC(=N3)NC |
Synonymes |
4-(1-(2-fluoro-4-biphenyl)ethyl)-2-methylaminothiazole SM 8849 SM-8849 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[4-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl]-5-(dithiolan-3-yl)pentanamide](/img/structure/B52001.png)
![2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B52004.png)
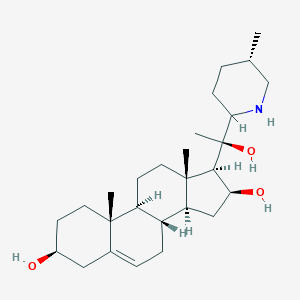
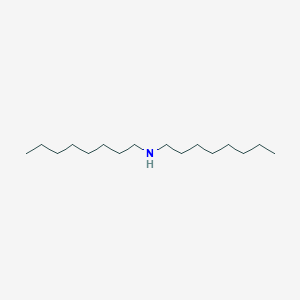
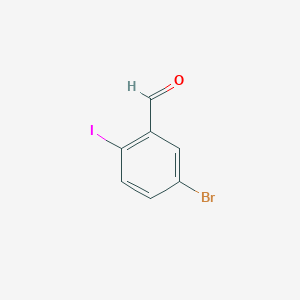

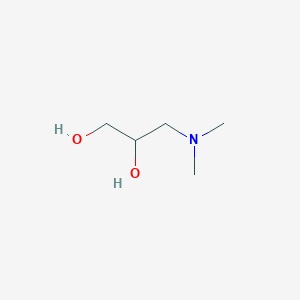
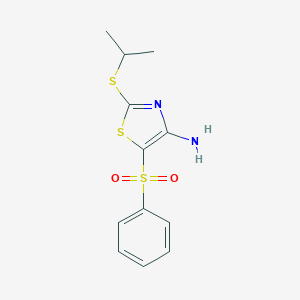
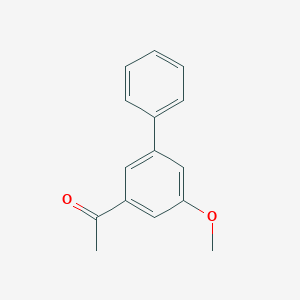
![5-[[(2-Methoxyethyl)amino]methyl]thieno[2,3-b]thiophene-2-sulfonamide](/img/structure/B52035.png)
